molecular formula C11H13N5O B12939590 3-((1H-Imidazol-5-yl)methyl)-2-hydroxybenzimidohydrazide

3-((1H-Imidazol-5-yl)methyl)-2-hydroxybenzimidohydrazide

Cat. No.: B12939590
M. Wt: 231.25 g/mol
InChI Key: VQLNHBPYTFTJLW-UHFFFAOYSA-N
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Description

3-((1H-Imidazol-5-yl)methyl)-2-hydroxybenzimidohydrazide is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are mild and can tolerate a variety of functional groups, including aryl halides and heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

3-((1H-Imidazol-5-yl)methyl)-2-hydroxybenzimidohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The imidazole ring can participate in substitution reactions, where one of its hydrogen atoms is replaced by another group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like tert-butylhydroperoxide (TBHP) for oxidation reactions and reducing agents like sodium borohydride for reduction reactions . Substitution reactions often require the presence of a suitable catalyst and specific reaction conditions to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while reduction can produce various reduced imidazole derivatives.

Scientific Research Applications

3-((1H-Imidazol-5-yl)methyl)-2-hydroxybenzimidohydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-((1H-Imidazol-5-yl)methyl)-2-hydroxybenzimidohydrazide involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole derivatives such as:

    Clemizole: An antihistaminic agent.

    Metronidazole: An antibacterial and antiprotozoal agent.

    Omeprazole: An antiulcer agent.

Uniqueness

What sets 3-((1H-Imidazol-5-yl)methyl)-2-hydroxybenzimidohydrazide apart is its unique combination of the imidazole ring with the benzimidohydrazide moiety, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C11H13N5O

Molecular Weight

231.25 g/mol

IUPAC Name

N'-amino-2-hydroxy-3-(1H-imidazol-5-ylmethyl)benzenecarboximidamide

InChI

InChI=1S/C11H13N5O/c12-11(16-13)9-3-1-2-7(10(9)17)4-8-5-14-6-15-8/h1-3,5-6,17H,4,13H2,(H2,12,16)(H,14,15)

InChI Key

VQLNHBPYTFTJLW-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)/C(=N/N)/N)O)CC2=CN=CN2

Canonical SMILES

C1=CC(=C(C(=C1)C(=NN)N)O)CC2=CN=CN2

Origin of Product

United States

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